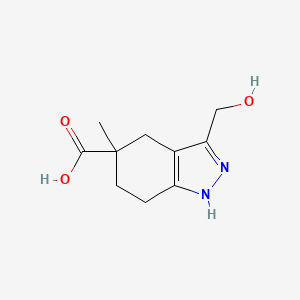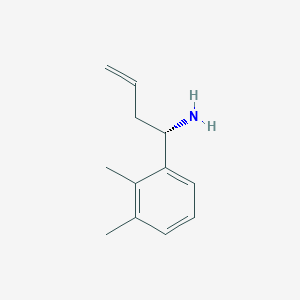
(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups and an amine group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylbenzaldehyde and allylamine.
Formation of Intermediate: The first step involves the condensation of 2,3-dimethylbenzaldehyde with allylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Scientific Research Applications
(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and butenyl chain contribute to the compound’s overall hydrophobicity, affecting its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Fluorophenyl)ethanamine
- (S)-1-(3,5-Difluorophenyl)ethanamine
- (S)-1-(4-Fluorophenyl)propan-1-amine
Uniqueness
(S)-1-(2,3-Dimethylphenyl)but-3-en-1-amine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The butenyl chain also provides additional flexibility and potential for further functionalization compared to similar compounds.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-1-(2,3-dimethylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C12H17N/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12H,1,6,13H2,2-3H3/t12-/m0/s1 |
InChI Key |
OKDYOXMJDJJQKL-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](CC=C)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC=C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dichlorothieno[3,4-d]pyridazine](/img/structure/B12984887.png)
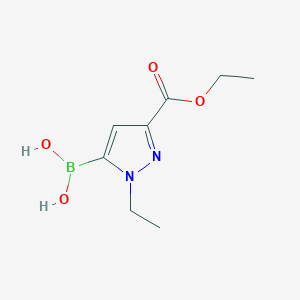
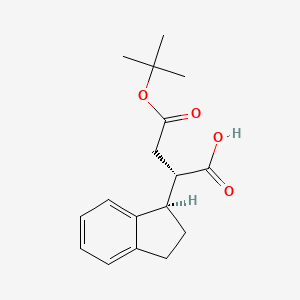

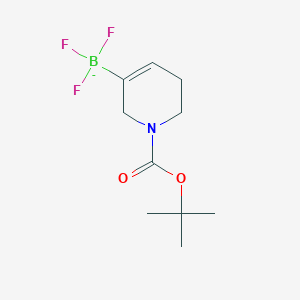
![(5aR,10bS)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B12984925.png)

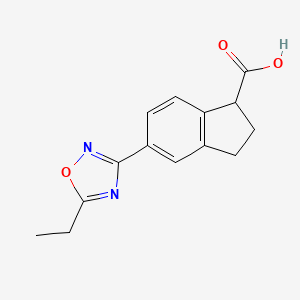
![8-Amino-2-bromo-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12984942.png)


